Bis(cyclopentadienyl)chromium

Organometallic Chemistry Redox Chemistry Gas-Phase Energetics

Bis(cyclopentadienyl)chromium(II), commonly known as chromocene (Cp₂Cr), is a first-row transition metal metallocene belonging to the sandwich compound class. It is structurally analogous to the prototypical ferrocene (FeCp₂) but is distinguished by its 16-valence-electron configuration, which deviates from the 18-electron rule, rendering it paramagnetic (S=1) and highly reactive.

Molecular Formula C10H10Cr
Molecular Weight 182.18 g/mol
Cat. No. B8657633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopentadienyl)chromium
Molecular FormulaC10H10Cr
Molecular Weight182.18 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2]
InChIInChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
InChIKeyTYYBBNOTQFVVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Bis(cyclopentadienyl)chromium (Chromocene): Procurement and Comparative Metallocene Overview for Scientific Selection


Bis(cyclopentadienyl)chromium(II), commonly known as chromocene (Cp₂Cr), is a first-row transition metal metallocene belonging to the sandwich compound class [1]. It is structurally analogous to the prototypical ferrocene (FeCp₂) but is distinguished by its 16-valence-electron configuration, which deviates from the 18-electron rule, rendering it paramagnetic (S=1) and highly reactive [1][2]. This electron deficiency fundamentally dictates its physical and chemical behavior, making it a potent reducing agent and a useful precursor in both fundamental organometallic chemistry and applied materials science [3].

The Case for Bis(cyclopentadienyl)chromium: Why Other Metallocenes Cannot Be Substituted in Critical Applications


The assumption that metallocenes are interchangeable in catalysis or materials synthesis is flawed due to their distinct electronic and steric properties [1]. Chromocene's 16-valence-electron count (compared to ferrocene's 18 electrons) results in an electron-deficient, paramagnetic ground state and a significantly lower ionization energy, which directly translates to higher reactivity and distinct redox behavior [2][3]. This intrinsic electronic profile is non-transferable to its diamagnetic analog ferrocene or the 19-electron cobaltocene, leading to divergent outcomes in polymerization, surface chemistry, and electrochemical performance, as quantified in the evidence guide below [1].

Quantitative Differentiation of Bis(cyclopentadienyl)chromium: Evidence for Procurement and Scientific Selection


Lower First Ionization Energy Compared to Other Metallocenes Dictates Reducing Power

Chromocene exhibits a lower first ionization energy than both ferrocene and cobaltocene, confirming its superior potency as a reducing agent. Gas-phase photoelectron spectroscopy (PES) reveals a vertical ionization energy (IE) of 4.93 eV for Cp₂Cr [1]. In contrast, the first IE for ferrocene (Cp₂Fe) is 6.88 eV, and for cobaltocene (Cp₂Co) it is 5.55 eV [2][3]. This represents an energy difference of 1.95 eV lower than ferrocene and 0.62 eV lower than cobaltocene, explaining its ability to participate in electron-transfer reactions where other metallocenes are inert [4].

Organometallic Chemistry Redox Chemistry Gas-Phase Energetics

Structural Parameter Differentiation: Elongated Metal-Carbon Bond Length Impacts Reactivity and Ligand Lability

X-ray crystallography confirms that the average chromium–carbon (Cr–C) bond length in chromocene is 215.1(13) pm [1]. This is significantly longer than the iron–carbon (Fe–C) bond length in ferrocene, which is approximately 204 pm [2][3]. The elongation, attributed to both increased atomic size and diminished bonding due to the electron-deficient 16-electron configuration, quantifies the weaker metal-ligand bond [3]. This structural feature is directly correlated to the greater lability of the cyclopentadienyl ligands in chromocene [4].

Organometallic Chemistry Structural Chemistry Catalyst Design

Paramagnetism: Intermediate Spin State (S=1) Distinguishes Chromocene from Diamagnetic Ferrocene and S=3/2 Nickelocene

Unlike the diamagnetic (S=0) ferrocene, chromocene exhibits a distinct magnetic profile with an intermediate spin (S=1) ground state, corresponding to two unpaired electrons [1]. Magnetic susceptibility measurements confirm this paramagnetism, with an effective magnetic moment (μeff) in the range of 2.94–3.17 μB for chromocene and its derivatives [2][3]. This is in stark contrast to the diamagnetic behavior of ferrocene and the higher spin state (S=3/2, three unpaired electrons) observed in nickelocene [4].

Magnetic Materials Spintronics Organometallic Chemistry

Ethylene Polymerization: Chromocene Catalysts Yield Polyethylene with Characteristically Narrow Molecular Weight Distribution

Chromocene, when supported on silica, forms a highly active catalyst for ethylene polymerization that yields polyethylene with a characteristically narrow molecular weight distribution [1]. This is a distinct feature compared to many commercial chromium-based catalysts (e.g., Phillips catalysts using CrO₃/SiO₂) that typically produce polymers with broader polydispersity [2]. While direct activity comparisons are complex and system-dependent, the narrow distribution is a well-documented and differentiating attribute of the chromocene-derived catalyst system [3].

Polymer Chemistry Heterogeneous Catalysis Olefin Polymerization

Differentiated CVD Film Morphology: Chromocene Precursors Produce Unique Starfish-Like Chromium Carbide Crystallites

In hot-wall low-pressure chemical vapor deposition (CVD) of chromium carbide films, chromocene (Cp₂Cr) as a precursor yields a unique film morphology not observed with chromium(0) diarene precursors [1]. At growth temperatures up to 630°C, chromocene produces a tangle of starfish-like ~1 µm sized crystallites, whereas diarene precursors (e.g., Cr(C₆H₆)₂) yield different microstructures under comparable conditions [1]. This morphological difference is a direct consequence of the precursor's distinct surface chemistry.

Chemical Vapor Deposition Thin Film Technology Materials Science

Quantitative Spin-State Change: Chromocene's S=1 to S=0 Spin Flip Upon CO Adduction Enables Selective Reactivity

Paramagnetic solid-state NMR spectroscopy unequivocally demonstrates a quantitative spin flip from the paramagnetic triplet (S=1) state of chromocene to a diamagnetic singlet (S=0) state upon formation of the Cp₂Cr(CO) adduct [1]. This is a well-defined, reversible change in electronic structure that is not possible for the permanently diamagnetic ferrocene, which remains in an S=0 state. This tunable spin-state is a key feature for mechanistic studies and designing switchable catalysts [1].

Organometallic Chemistry Spin-State Chemistry Reaction Mechanisms

Optimal Research and Industrial Deployment Scenarios for Bis(cyclopentadienyl)chromium


Heterogeneous Ethylene Polymerization Catalyst for Specialty Polyolefins

Procure chromocene for the preparation of silica-supported catalysts designed to produce polyethylene with a characteristically narrow molecular weight distribution. As detailed in Section 3, this differentiates the resulting polymer from those produced by other chromium-based catalysts, making it suitable for applications requiring uniform melt and mechanical properties [1].

CVD/ALD Precursor for Microstructured Chromium Carbide Thin Films

Utilize chromocene as a volatile precursor in chemical vapor deposition (CVD) to achieve a unique 'starfish-like' crystallite morphology in chromium carbide films, a specific structural outcome not replicated by chromium diarene precursors. This is directly supported by the head-to-head comparative evidence in Section 3 [2].

Paramagnetic Spin Probe and Building Block for Molecular Magnetism Research

Employ chromocene as a well-defined, intermediate-spin (S=1) molecular building block or spin probe. The quantitative magnetic data presented in Section 3 confirm its specific paramagnetic state, which is distinct from both diamagnetic (ferrocene) and higher-spin (nickelocene) metallocenes, enabling targeted investigations in spintronics and magnetochemistry [3].

Strong Reducing Agent in Organometallic Synthesis and Catalysis

Select chromocene as a potent reducing agent in synthetic transformations, particularly where other common metallocenes (e.g., ferrocene) are unreactive. The lower ionization energy (4.93 eV) quantified in Section 3 provides a thermodynamic basis for its superior reducing power in stoichiometric and catalytic electron-transfer reactions [4].

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